Product packaging for 2-[(2,4-Difluorophenyl)methyl]pyrrolidine(Cat. No.:CAS No. 1339813-25-0)

2-[(2,4-Difluorophenyl)methyl]pyrrolidine

Cat. No.: B2878568
CAS No.: 1339813-25-0
M. Wt: 197.229
InChI Key: JGDPWTVQVLPFSB-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 234 Da . It features a saturated five-membered pyrrolidine ring, a key scaffold extensively utilized in pharmaceutical science due to its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates . The incorporation of the 2,4-difluorophenyl group is a strategic modification in drug design; the fluorine atoms can significantly influence molecular conformation and electronic properties, potentially enhancing interactions with biological targets through polarized C-F bonds . The pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs, underscoring its importance . While specific biological data for this precise molecule may be limited, derivatives of the pyrrolidine ring and difluorophenyl fragments are frequently explored in oncology research. For instance, compounds bearing similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid structures have demonstrated promising cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . This makes this compound a valuable building block for medicinal chemists engaged in the synthesis and development of novel biologically active compounds, particularly in the construction of compound libraries for high-throughput screening and lead optimization in anticancer drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2N B2878568 2-[(2,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1339813-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDPWTVQVLPFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Difluorophenyl Methyl Pyrrolidine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine nucleus is a cornerstone of many synthetic endeavors. Various methodologies have been developed to construct this five-membered nitrogen-containing ring, ranging from intramolecular cyclizations of linear precursors to more complex intermolecular cycloaddition reactions. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of cyclic compounds, including pyrrolidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to the closure of the five-membered ring. Typically, a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center at an appropriate distance is required. For the synthesis of 2-substituted pyrrolidines, such as the target compound, this often involves the cyclization of a γ-amino ketone, halide, or other suitable electrophile.

One common approach involves the intramolecular nucleophilic substitution of a leaving group, such as a halide, by an amine. For instance, a primary or secondary amine can displace a halide at the γ-position to form the pyrrolidine ring. The stereochemistry at the 2-position can often be controlled by using a chiral precursor.

Starting MaterialReagents and ConditionsProductYield (%)Diastereoselectivity/Enantioselectivity
N-Protected 4-amino-5-(2,4-difluorophenyl)pentan-1-ol1. Mesylation or Tosylation of the alcohol, 2. Base-mediated cyclizationN-Protected 2-[(2,4-Difluorophenyl)methyl]pyrrolidineNot specifiedDependent on starting material chirality
γ-Azido ketone1. Reduction of the azide (B81097) to an amine, 2. In situ cyclization2-Substituted pyrrolidineNot specifiedNot specified

This table presents a generalized approach to intramolecular cyclization for the synthesis of 2-substituted pyrrolidines. Specific yields and stereoselectivities are highly dependent on the substrate and reaction conditions.

Intermolecular Cyclization Approaches

Intermolecular strategies for pyrrolidine synthesis involve the reaction of two or more different molecules to construct the ring system. These methods offer a high degree of flexibility and can provide access to a wide range of substituted pyrrolidines.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for the stereocontrolled synthesis of pyrrolidines. nih.govrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids or by the thermal or photochemical ring-opening of aziridines. These reactive intermediates then readily react with a wide range of alkenes (dipolarophiles) to afford highly functionalized pyrrolidine rings, often with excellent control over stereochemistry.

For the synthesis of this compound analogues, an azomethine ylide can be generated from an imine derived from an α-amino acid and an appropriate aldehyde. The subsequent cycloaddition with an alkene bearing the 2,4-difluorophenyl group, or a precursor to it, would lead to the desired pyrrolidine structure. The use of chiral catalysts or auxiliaries can facilitate enantioselective synthesis. nih.gov

Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
N-Benzylglycine ethyl ester(E)-1,2-Bis(phenylsulfonyl)ethyleneAgOAc, DBU, CH2Cl2, rtEthyl 1-benzyl-4,5-bis(phenylsulfonyl)pyrrolidine-2-carboxylate95>99:1
Methyl N-benzylideneglycinateVarious electron-deficient alkenesCopper(I)/ClickFerrophos complexexo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidinesGoodHigh dr and ee

This table illustrates the general utility of 1,3-dipolar cycloaddition reactions for the synthesis of substituted pyrrolidines. The specific synthesis of the target compound via this method would require a tailored dipolarophile.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another important method for the construction of the pyrrolidine ring. This reaction can be performed in an intramolecular or intermolecular fashion. In the context of intermolecular approaches, the reaction between a primary amine and a suitable bis-electrophile can lead to the formation of a pyrrolidine ring.

Alternatively, a domino reaction involving an initial aza-Michael addition followed by an intramolecular cyclization is a common and efficient strategy. For example, the reaction of an amine with an α,β-unsaturated ester can be followed by an intramolecular condensation to form a pyrrolidinone, which can then be reduced to the corresponding pyrrolidine.

AmineMichael AcceptorReagents and ConditionsProductYield (%)Stereoselectivity
Primary amineα,β-Unsaturated ester with a leaving group at the γ-positionBase2-Substituted pyrrolidineVariableDependent on substrate and conditions
BenzylamineDiethyl (E)-but-2-enedioateBase, then cyclizationN-Benzyl-pyrrolidinone derivativeNot specifiedNot specified

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of pyrrolidines. harvard.edu This strategy typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with a primary amine or ammonia (B1221849), followed by the in situ reduction of the resulting imine or enamine intermediates. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. harvard.edumasterorganicchemistry.com

For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor or a γ-keto ester could be reacted with ammonia or a primary amine, followed by reduction to yield the pyrrolidine ring. A patent describes a multi-step synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine that involves the reduction of an intermediate cyclic imine, which is a form of reductive amination. google.com

Carbonyl PrecursorAmine SourceReducing Agent/ConditionsProductYield (%)Enantiomeric Excess (ee)
5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrroleChiral acid and ammonia borane (B79455) complex in an organic solventNot specified(R)-2-(2,5-Difluorophenyl)pyrrolidineHighHigh
1,4-Dicarbonyl compoundAmmoniaNaBH3CN, pH 6-72,5-Disubstituted pyrrolidineVariableNot specified
γ-Keto esterPrimary amineH2, Pd/CN-Alkyl-2-substituted pyrrolidineVariableNot specified

This table highlights the application of reductive amination in pyrrolidine synthesis, including a patented method for a similar compound.

Rearrangement Reactions

Rearrangement reactions offer unique pathways to construct the pyrrolidine ring, often from readily available starting materials. These transformations involve the migration of an atom or group within a molecule, leading to a skeletal reorganization. While less common than other methods for the synthesis of simple pyrrolidines, certain rearrangement reactions can be powerful tools for accessing specific substitution patterns.

One example is the Stevens rearrangement of ammonium (B1175870) ylides, which can be used to expand a smaller ring or to form a new ring system. For instance, the rearrangement of a suitably substituted azetidinium ylide could potentially lead to a 2-substituted pyrrolidine. Another relevant transformation is the Sommelet-Hauser rearrangement, which involves the google.comwikipedia.org-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. While typically used to functionalize aromatic rings, variations of this rearrangement could potentially be adapted for pyrrolidine synthesis. The aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl group, can also be employed in an intramolecular fashion to construct the pyrrolidine ring.

Reaction TypeStarting MaterialReagents and ConditionsProductKey Features
Stevens RearrangementN-Benzylazetidinium saltStrong base (e.g., t-BuOK)2-PhenylpyrrolidineRing expansion of a four-membered ring to a five-membered ring.
Sommelet-Hauser RearrangementBenzylic quaternary ammonium saltStrong base (e.g., NaNH2)Ortho-substituted N,N-dialkylbenzylamineTypically involves C-C bond formation on an aromatic ring.
Intramolecular aza-Wittig Reactionω-Azido ketonePPh32,5-DihydropyrroleFormation of a cyclic imine which can be reduced to a pyrrolidine.

This table summarizes some rearrangement reactions that can be potentially applied to the synthesis of 2-substituted pyrrolidines.

Introduction of the 2,4-Difluorophenyl Moiety

A critical step in the synthesis is the formation of the carbon-carbon bond between the pyrrolidine ring (or its precursor) and the 2,4-difluorophenyl group. This is typically achieved through modern coupling reactions or by constructing the fluorinated aromatic ring system via specific fluorination techniques.

Coupling Reactions Utilizing Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents are fundamental tools for creating C-C bonds. Grignard reagents, in particular, offer a robust method for introducing aryl groups. The synthesis can involve the reaction of a 2,4-difluorophenyl magnesium halide with an appropriate electrophilic pyrrolidine precursor. For instance, N-protected pyrrolidone can react with a 2,5-difluorophenyl magnesium chloride Grignard reagent to form a key intermediate. google.com This approach leverages the nucleophilic character of the Grignard reagent to attack a carbonyl group on the pyrrolidone ring, which, after subsequent chemical transformations, yields the desired 2-substituted product. google.com

Beyond Grignard reagents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent another powerful strategy. These reactions couple an organoboron compound (e.g., 2,4-difluorophenylboronic acid) with an organic halide or triflate. nih.govmdpi.com This methodology is valued for its high functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis. nih.govmdpi.com

Reaction NameOrganometallic ReagentSubstrate (Pyrrolidine Precursor)General Principle
Grignard ReactionAryl Magnesium Halide (R-MgX)N-protected PyrrolidoneNucleophilic addition of the Grignard reagent to the carbonyl group of the pyrrolidone. acechemistry.co.ukrsc.org
Suzuki-Miyaura CouplingAryl Boronic Acid (R-B(OH)₂)Halogenated Pyrrolidine DerivativePalladium-catalyzed cross-coupling between the boronic acid and the halide. nih.govresearchgate.net
Heck ReactionAryl HalideUnsaturated Pyrrolidine Precursor (e.g., Dihydropyrrole)Palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com

Electrophilic and Nucleophilic Fluorination Strategies for Aryl Systems

An alternative to coupling a pre-fluorinated ring is to introduce the fluorine atoms onto an existing phenyl group attached to the pyrrolidine scaffold. This is accomplished through electrophilic or nucleophilic fluorination reactions. alfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine bond, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their relative stability, safety, and effectiveness. wikipedia.orgnih.gov These reagents deliver an electrophilic fluorine atom to specific positions on the aryl system, guided by the directing effects of existing substituents. wikipedia.org

Nucleophilic fluorination , conversely, involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source (F-), such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This method, often requiring harsh conditions, is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack (SNA_r mechanism).

StrategyFluorine SourceCommon ReagentsMechanismSubstrate Requirement
Electrophilic FluorinationElectrophilic ("F+")Selectfluor®, NFSIElectrophilic Aromatic SubstitutionElectron-rich aryl system. wikipedia.org
Nucleophilic FluorinationNucleophilic (F-)KF, CsF, TBAFNucleophilic Aromatic Substitution (SNA_r)Electron-deficient aryl system with a good leaving group (e.g., -NO₂, -Cl). alfa-chemistry.com

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry. For this compound, achieving the desired enantiomer requires stereoselective synthesis methods.

Asymmetric Synthesis Approaches

Asymmetric synthesis creates a specific stereoisomer by using chiral components in the reaction. These components can be temporarily incorporated into the reactants (chiral auxiliaries) or be part of the reaction environment (chiral catalysts).

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed and can often be recovered.

In the context of synthesizing 2-substituted pyrrolidines, an achiral pyrrolidine precursor can be coupled with a chiral auxiliary, such as a chiral oxazolidinone or a derivative of pseudoephedrine. wikipedia.org The steric bulk and electronic properties of the auxiliary then guide the addition of the (2,4-difluorophenyl)methyl group to one face of the molecule over the other. For example, deprotonation of an N-acyl oxazolidinone-pyrrolidine conjugate can form a chiral enolate, which then reacts diastereoselectively with an electrophile like 2,4-difluorobenzyl bromide. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Auxiliary TypeExampleGeneral ApplicationRemoval Condition
Oxazolidinones(S)-4-Benzyl-2-oxazolidinoneDirects stereoselective alkylation and aldol (B89426) reactions of derived enolates. wikipedia.orgHydrolysis (acidic or basic), Reductive Cleavage (e.g., LiBH₄)
Ephedrine Derivatives(1R,2S)-(-)-EphedrineForms chiral amides that control the stereochemistry of α-alkylation. Hydrolysis
Sulfinamide(R)-(+)-tert-ButanesulfinamideForms chiral N-sulfinyl imines that undergo diastereoselective addition of nucleophiles. rsc.orgAcidic Cleavage
Camphorsultam(1S)-(-)-2,10-CamphorsultamUsed in a variety of asymmetric transformations including alkylations and Diels-Alder reactions.Hydrolysis, Reductive Cleavage

Chiral catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. A prominent strategy for synthesizing chiral 2-aryl-substituted pyrrolidines is the asymmetric reduction of a cyclic imine precursor, such as 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole. researchgate.net

One effective method is the asymmetric hydrosilylation of this cyclic imine. researchgate.net This reaction uses a chiral catalyst, often a complex of a transition metal like zinc, copper, or iridium, with a chiral ligand. researchgate.net The catalyst and a stoichiometric reducing agent (a silane) work in concert to deliver a hydride to one face of the C=N double bond, establishing the chiral center at the C2 position with high enantioselectivity. researchgate.net Other biocatalytic methods, such as the use of transaminases or imine reductases, have also emerged as powerful tools for the stereoselective synthesis of 2-substituted pyrrolidines, offering high enantiomeric excesses under mild conditions. nih.govacs.org

TransformationCatalyst TypeSubstrateKey Features
Asymmetric HydrosilylationChiral Zinc-based catalystCyclic ImineEnantioselective reduction of the C=N bond to form a chiral amine. researchgate.net
Asymmetric HydrogenationChiral Iridium or Rhodium complexCyclic Imine or EnamineDirect reduction with H₂ gas, offering high atom economy.
Biocatalytic ReductionImine Reductase / TransaminaseCyclic Imine / ω-chloroketoneHighly selective enzymatic reduction, operates in aqueous media. nih.govacs.org
Asymmetric [3+2] CycloadditionChiral Palladium-Phosphoramidite complexImine and Trimethylenemethane (TMM)Constructs the chiral pyrrolidine ring directly in an enantioselective manner. nih.gov
Biocatalytic Routes (e.g., Imine Reductases (IREDs))

Biocatalysis, particularly using imine reductases (IREDs), has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines, including 2-aryl-substituted pyrrolidines. acs.orgmdpi.com IREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of imines to their corresponding amines with high stereoselectivity, offering a green alternative to traditional chemical methods that often require harsh conditions and expensive heavy metal catalysts. acs.orgnih.gov

The enzymatic reduction of 2-aryl-substituted cyclic imines (pyrrolines) is a direct route to enantiomerically enriched pyrrolidines. acs.org Research has focused on identifying and engineering IREDs with high activity and selectivity towards these sterically demanding substrates. acs.orgdigitellinc.com A significant breakthrough was the identification of stereocomplementary IREDs, which can produce either the (R)- or (S)-enantiomer of the target pyrrolidine from the same prochiral pyrroline (B1223166) substrate, simply by selecting the appropriate enzyme. acs.orgsci-hub.ru

For instance, in the synthesis of pharmaceutically relevant 2-aryl-substituted pyrrolidines, a screening of a collection of naturally occurring IREDs identified enzymes capable of reducing a variety of 2-aryl-pyrrolines with excellent enantioselectivity (>99% enantiomeric excess, ee) and good yields (60-80%). acs.org Specifically, for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for the anticancer drug larotrectinib, an (R)-selective imine reductase from Streptomyces clavuligerus (ScIR) was identified. sci-hub.ru Conversely, an (S)-selective IRED from Streptomyces viridochromogenes (SvIR) showed the highest activity for producing the (S)-enantiomer. sci-hub.ru

The development of these biocatalytic processes involves optimizing reaction conditions to achieve high conversion and selectivity. This includes factors such as enzyme and substrate concentration, pH, temperature, and the use of whole-cell catalysts versus purified enzymes. acs.org Whole-cell systems, typically using recombinant Escherichia coli, are often preferred for their cost-effectiveness as they obviate the need for enzyme purification and facilitate cofactor regeneration. acs.org Process development has enabled access to these heterocyclic amines with full conversion (>99%) and excellent enantioselectivity (>99% ee). acs.org

EnzymeSubstrateProduct EnantiomerEnantiomeric Excess (ee)Specific Activity (U/mg)Reference
ScIR (Streptomyces clavuligerus)2-(2,5-Difluorophenyl)-1-pyrroline(R)99%- sci-hub.ru
SvIR (Streptomyces viridochromogenes)2-(2,5-Difluorophenyl)-1-pyrroline(S)99%7.4 sci-hub.ru
Engineered IRED Prochiral N-Boc-piperidone(S)99%- nih.gov
Engineered IRED Prochiral N-Boc-piperidone(R)99%- nih.gov

Resolution and Racemization Processes for Enantiopure Derivatives

Classical resolution combined with racemization of the undesired enantiomer provides an efficient, practical route to enantiopure compounds like (R)-2-(2,5-difluorophenyl)pyrrolidine. nih.gov This strategy allows for the theoretical conversion of 100% of a racemic mixture into the desired single enantiomer through a recycling process.

A reported method for obtaining the crucial pharmaceutical intermediate (R)-2-(2,5-difluorophenyl)pyrrolidine involves diastereomeric salt formation using a chiral resolving agent. nih.gov In this process, the racemic base is treated with D-malic acid in 95% ethanol. The resulting diastereomeric salts exhibit different solubilities, allowing the less soluble salt of (R)-2-(2,5-difluorophenyl)pyrrolidine with D-malic acid to precipitate selectively. The desired (R)-enantiomer can then be liberated from the salt by treatment with a base.

Beyond classical resolution, dynamic kinetic resolution (DKR) has emerged as a powerful tool for synthesizing enantiomerically enriched pyrrolidines. acs.orgrsc.org DKR combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, enabling yields greater than the 50% limit of standard kinetic resolution. acs.org For example, DKR of N-Boc-2-lithiopyrrolidine has been achieved using a chiral ligand, where the enantioselectivity arises from the kinetic resolution of the rapidly equilibrating diastereomeric organolithium-chiral ligand complexes. acs.org

ProcessSubstrateReagents/ConditionsResultYieldEnantiomeric Excess (ee)Reference
Resolution (±)-2-(2,5-Difluorophenyl)pyrrolidineD-Malic acid, 95% EtOH(R)-Enantiomer Salt-- nih.gov
Racemization (S)-2-(2,5-Difluorophenyl)pyrrolidineKOH, DMSO(±)-2-(2,5-Difluorophenyl)pyrrolidine-- nih.gov
Overall Process (±)-2-(2,5-Difluorophenyl)pyrrolidine3 cycles of resolution/racemization(R)-2-(2,5-Difluorophenyl)pyrrolidine61.7%98.4% nih.gov
DKR N-Boc-pyrrolidinenBuLi, Chiral Diamine Ligand, TMSCl2-Substituted-pyrrolidine54%92% rsc.org

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-[(2,4-Difluorophenyl)methyl]pyrrolidine , a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, is required for an unambiguous characterization.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. In the case of This compound , the ¹H NMR spectrum would be expected to display a series of signals corresponding to the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the difluorophenyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide critical information.

For instance, the protons on the pyrrolidine ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The methylene protons adjacent to the chiral center at the 2-position of the pyrrolidine ring are diastereotopic and would be expected to show distinct signals, likely as a doublet of doublets, due to coupling with the adjacent methine proton. The methine proton at the chiral center would also present a characteristic multiplet. The aromatic protons on the 2,4-difluorophenyl ring would exhibit a distinct pattern of splitting due to both proton-proton and proton-fluorine couplings, providing valuable confirmation of the substitution pattern.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 6.8 - 7.3 m -
Pyrrolidine-CH 3.0 - 3.5 m -
Methylene-CH₂ 2.6 - 2.9 m -
Pyrrolidine-CH₂ 1.5 - 2.0 m -
Pyrrolidine-NH 1.0 - 2.5 br s -

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values are required for definitive assignment.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the pyrrolidine ring would resonate in the aliphatic region. The carbon atom at the 2-position, being attached to the nitrogen and the substituted methyl group, would have a characteristic chemical shift. The methylene bridge carbon would also appear in this region. The aromatic carbons of the difluorophenyl ring would be observed in the downfield aromatic region. Importantly, the carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), and carbons further away would show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). These coupling patterns are definitive in confirming the positions of the fluorine substituents on the aromatic ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz)
Aromatic C-F 158 - 165 d, ¹JCF ≈ 240-250
Aromatic C-H 110 - 135 d or dd, JCF variable
Aromatic C-C 120 - 140 d or t, JCF variable
Pyrrolidine-C2 55 - 65 -
Pyrrolidine-C5 45 - 55 -
Methylene-C 35 - 45 -
Pyrrolidine-C3, C4 20 - 35 -

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values are required for definitive assignment.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For This compound , the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts of these signals are highly sensitive to the electronic environment. Furthermore, the signals would likely appear as multiplets due to coupling with each other (fluorine-fluorine coupling) and with nearby protons (proton-fluorine coupling). The magnitude of these coupling constants can provide further structural insights.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Confirmation

To fully elucidate the three-dimensional structure and confirm stereochemistry, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the pyrrolidine ring and the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the pyrrolidine ring to the difluorophenylmethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For This compound , NOESY can be used to confirm the relative stereochemistry at the chiral center (C2 of the pyrrolidine ring) by observing through-space interactions between specific protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the methylene bridge. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring would typically appear in the 1000-1250 cm⁻¹ range.

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are characteristic of C-F stretching vibrations, confirming the presence of the fluorine substituents.

Table 3: Hypothetical FT-IR Data for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 - 3000 Strong
C=C Aromatic Stretch 1450 - 1600 Medium-Strong
C-F Stretch 1100 - 1300 Strong
C-N Stretch 1000 - 1250 Medium

Note: This table is illustrative and based on general principles of FT-IR spectroscopy. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₁H₁₄F₂N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 198.11 g/mol ).

The fragmentation of the molecular ion would likely proceed through several predictable pathways based on the structure:

Alpha-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored. Loss of the 2,4-difluorophenylmethyl radical would result in a fragment ion corresponding to the pyrrolidine ring at m/z 70. Conversely, cleavage within the ring could lead to the formation of a stabilized iminium ion.

Benzylic Cleavage: The bond between the methylene group and the pyrrolidine ring is a benzylic position. Cleavage at this bond would be highly favorable, leading to the formation of a stable 2,4-difluorobenzyl cation (m/z 127). This would likely be a very prominent peak in the spectrum. The corresponding radical would be the pyrrolidin-2-yl radical.

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene (C₂H₄), leading to a series of smaller fragment ions. libretexts.org

Fragmentation of the Aromatic Ring: The difluorophenyl ring is relatively stable but can lose fragments such as HF. A common fragmentation for fluorinated aromatic compounds is the expulsion of difluorocarbene (CF₂), which would correspond to a neutral loss of 50 Da. researchgate.net

Based on data for 2,4-difluorotoluene, the molecular ion is expected to be significant, with a major fragment resulting from the loss of a hydrogen atom to form a difluorotropylium ion. nist.gov For the target compound, the formation of the m/z 127 ion via benzylic cleavage is anticipated to be a dominant pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
198 [C₁₁H₁₄F₂N]⁺ Molecular Ion
127 [C₇H₄F₂]⁺ Benzylic cleavage, formation of 2,4-difluorobenzyl cation

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. nih.govmdpi.com While a crystal structure for this compound is not publicly available, its expected solid-state features can be inferred from crystal structures of related compounds.

The pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of a plane defined by the other three. In many crystal structures of 2-substituted pyrrolidines, the ring adopts an envelope conformation. nih.gov

The 2,4-difluorophenyl group itself is planar. The C-C bond lengths within the aromatic ring would be expected to be in the range of 1.38-1.40 Å, and the C-F bond lengths are typically around 1.35 Å. The bond angles within the benzene (B151609) ring will be close to 120°, with minor distortions due to the substituents.

Table 4: Expected Crystallographic Parameters for this compound based on Analogous Structures

Parameter Moiety Expected Value
Ring Conformation Pyrrolidine Envelope or Twist
C-N Bond Length Pyrrolidine ~1.47 Å
C-C Bond Length Pyrrolidine ~1.53 Å
C-C Bond Length Phenyl Ring ~1.39 Å
C-F Bond Length Phenyl Ring ~1.35 Å
C-N-C Bond Angle Pyrrolidine ~109°

Computational and Theoretical Investigations of 2 2,4 Difluorophenyl Methyl Pyrrolidine

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular InteractionsMolecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time.japsonline.comAn MD simulation would model the movements of the atoms in 2-[(2,4-Difluorophenyl)methyl]pyrrolidine, revealing its conformational landscape and how it changes in different environments (e.g., in a solvent). These simulations are also crucial for studying how the molecule interacts with other molecules, such as solvent molecules or biological targets, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Without specific published research on This compound , no data tables or detailed findings can be provided for the sections above.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational methods used to elucidate the electronic structure and bonding characteristics of molecules.

QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. nih.gov Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov The properties of the electron density at these points, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the nature of the chemical bond. For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0). nanobioletters.com In a molecule like this compound, QTAIM analysis would be instrumental in characterizing the C-F, C-N, and C-C bonds, as well as weaker non-covalent interactions that dictate the molecule's conformation. chemrxiv.org

NBO analysis, on the other hand, provides a chemist's perspective of the electron density in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov This method allows for the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov For fluorinated pyrrolidines, NBO analysis is crucial for understanding stereoelectronic effects, such as the anomeric effect, where a lone pair on the nitrogen atom can delocalize into the antibonding orbital of a C-F bond (nN→σ*CF). beilstein-journals.org This interaction can significantly influence the conformational stability of the pyrrolidine (B122466) ring. beilstein-journals.org

In the case of this compound, NBO analysis would likely reveal significant hyperconjugative interactions involving the fluorine atoms and the pyrrolidine ring. The stabilization energies (E(2)) associated with these interactions can be calculated to determine their relative importance.

Table 1: Representative NBO Analysis Data for Intramolecular Interactions in a Related Fluorinated Pyrrolidine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ* C-F2.5
LP(1) Nσ* C-C1.8
σ C-Hσ* C-F0.9
σ C-Cσ* C-N1.2

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for similar fluorinated organic molecules. It serves to demonstrate the type of information that would be obtained from an NBO analysis.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. researchgate.net Computational chemistry plays a vital role in the prediction and design of molecules with significant NLO properties. The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

Molecules with large hyperpolarizability values typically possess a significant dipole moment and an extended π-conjugated system that facilitates intramolecular charge transfer (ICT). nih.gov The presence of electron-donating and electron-accepting groups can enhance this charge transfer and, consequently, the NLO response. researchgate.net

For this compound, the difluorophenyl group acts as an electron-withdrawing moiety, while the pyrrolidine ring can act as an electron donor. This donor-acceptor character, coupled with the aromatic system, suggests that the molecule could exhibit NLO properties. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the polarizability and hyperpolarizability tensors. nih.gov Theoretical studies on similar fluorophenyl and pyrrolidine derivatives have shown that fluorine substitution can modulate the NLO response. researchgate.netresearchgate.net

Table 2: Calculated NLO Properties for Structurally Related Organic Molecules

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Pyrrolidine Derivative A3.5150300
Fluorophenyl Derivative B2.8120250
Donor-Acceptor Molecule C5.2200800

Note: This table presents representative data from computational studies on various organic molecules to illustrate the range of NLO properties. These are not the calculated values for this compound.

Computational Guidance for Derivative Design

Computational modeling is an indispensable tool for the rational design of new molecules with tailored properties. nih.gov By establishing structure-property relationships, in silico studies can guide the synthesis of derivatives of this compound with enhanced biological activity or improved material characteristics.

For instance, if the goal is to enhance the NLO properties, computational guidance would suggest modifications that increase the intramolecular charge transfer. This could involve introducing stronger electron-donating groups on the pyrrolidine ring or modifying the substitution pattern on the phenyl ring. nih.gov Quantum chemical calculations can predict how these structural changes will affect the HOMO-LUMO energy gap, dipole moment, and hyperpolarizability, thereby prioritizing the most promising candidates for synthesis. nih.gov

Furthermore, computational methods can be used to explore the conformational landscape of different derivatives. Understanding how substituents affect the preferred geometry of the molecule is crucial, as the three-dimensional structure is intimately linked to its properties. beilstein-journals.org For drug design applications, molecular docking simulations can be performed to predict the binding affinity of designed derivatives to a specific biological target. nih.gov This allows for the pre-screening of a large library of virtual compounds, saving significant time and resources in the drug discovery process.

Reaction Mechanisms and Chemical Reactivity of 2 2,4 Difluorophenyl Methyl Pyrrolidine

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine and its enantiomers can be achieved through various multi-step pathways. A common approach begins with a protected pyrrolidone derivative, which undergoes a series of transformations including nucleophilic addition, elimination, and reduction.

One notable synthetic route involves the following key steps google.com:

Grignard Reaction: The synthesis often initiates with the reaction of a protected pyrrolidone, such as N-Boc-2-pyrrolidone, with a Grignard reagent, (2,4-difluorophenyl)methylmagnesium bromide. The mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the lactam. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate which, upon acidic workup, yields a hemiaminal.

Dehydration and Deprotection: The resulting intermediate, a 2-hydroxy-2-[(2,4-difluorophenyl)methyl]pyrrolidine derivative, is then subjected to acid-catalyzed dehydration. Mechanistically, the hydroxyl group is protonated by the acid, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized cyclic iminium ion. This step is often concurrent with the removal of the protecting group (e.g., Boc group) under acidic conditions.

Reduction: The final step is the reduction of the endocyclic imine (specifically, a 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate). This transformation is frequently accomplished using hydride-reducing agents like sodium borohydride (B1222165) or, for stereoselective synthesis, a combination of a reducing agent and a chiral director. google.com The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond, leading to the formation of the final pyrrolidine (B122466) product.

Another potential pathway involves the heterogeneous catalytic hydrogenation of a suitably substituted pyrrole (B145914) precursor. nih.gov This process typically involves a two-step sequence where an initial reduction of an exocyclic double bond or another functional group can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring with high diastereoselectivity. nih.gov

Table 1: Key Transformations in the Synthesis of this compound
Transformation StepReactantsKey Mechanistic FeatureIntermediate/Product Type
Grignard ReactionN-protected Pyrrolidone + (2,4-Difluorophenyl)methylmagnesium bromideNucleophilic addition to carbonylHemiaminal derivative
DehydrationHemiaminal derivative + Acid catalystE1-like elimination of waterCyclic iminium ion
ReductionCyclic iminium ion + Hydride reagent (e.g., NaBH₄)Nucleophilic hydride transferThis compound

Reactivity of the Pyrrolidine Nitrogen and its Derivatives

The nitrogen atom in the this compound ring is a secondary amine, which defines its fundamental reactivity. It is both basic and nucleophilic, characteristic of dialkyl amines. wikipedia.org The presence of the C-2 substituent can influence the basicity of the nitrogen atom. nih.gov

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It readily participates in reactions such as:

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form the corresponding tertiary amines or amides.

Nucleophilic Aromatic Substitution (SNAr): The pyrrolidine nitrogen can act as a potent nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic rings. For instance, pyrrolidine is known to react with 2,4-difluoronitrobenzene, displacing one of the fluorine atoms. core.ac.uk This reactivity is directly applicable to derivatives and analogous systems.

Basicity: As a secondary amine, the pyrrolidine nitrogen can accept a proton to form a pyrrolidinium (B1226570) salt. This basicity is crucial in its role as an acid scavenger in reactions or as a basic catalyst. The pKa of the conjugate acid of pyrrolidine is around 11.3, and while the 2-substituent in the title compound will modify this value slightly, it remains a moderately strong base.

Reactivity of the Fluorinated Phenyl Moiety, including Aromatic Substitution

The 2,4-difluorophenyl group is an electron-deficient aromatic system due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This electronic nature governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are effective leaving groups in SNAr, makes the phenyl ring susceptible to attack by strong nucleophiles. nih.gov The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. In SNAr reactions, the rate of displacement for halogens is typically F > Cl > Br > I. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluorine as a leaving group in these substitutions. nih.gov Nucleophiles such as amines, alkoxides, or thiolates can displace one or both fluorine atoms under appropriate conditions, particularly if an additional electron-withdrawing group is present on the ring. nih.gov

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the phenyl ring towards electrophilic aromatic substitution. While fluorine atoms are ortho, para-directing due to resonance effects, the strong deactivation means that harsh reaction conditions are typically required for electrophilic substitutions like nitration or halogenation.

Stereoselective Reactions and Transition State Analysis

The C-2 position of the pyrrolidine ring in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. mdpi.com

A key stereoselective step in its synthesis is the asymmetric reduction of the cyclic imine intermediate, 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com This can be achieved by using a reducing agent in the presence of a chiral auxiliary or catalyst. For example, the use of a chiral acid with ammonia (B1221849) borane (B79455) complex can afford high enantioselectivity. google.com

The mechanism of this stereoselectivity relies on the formation of diastereomeric transition states. The chiral acid or its derivative forms a complex with the imine substrate. This complex creates a sterically biased environment, forcing the hydride reagent to attack the imine carbon from a specific face. The transition state leading to the major enantiomer is lower in energy than the transition state leading to the minor enantiomer. The difference in activation energy between these two diastereomeric transition states determines the enantiomeric excess (ee) of the product. While detailed computational transition state analyses for this specific reaction are not widely published, the principle is a cornerstone of asymmetric synthesis.

Table 2: Principles of Stereoselective Reduction
ComponentRole in StereoselectivityMechanistic Impact
Cyclic Imine SubstrateProchiral center at C=N bondAccepts hydride from one of two faces
Chiral Acid/CatalystCreates a chiral environmentForms diastereomeric complexes with the substrate
Hydride ReagentSource of nucleophilic hydrideAttacks the imine through the sterically less hindered path in the favored transition state
Transition StatesDiastereomeric intermediatesThe energy difference (ΔΔG‡) dictates the enantiomeric ratio of the product

Dehydrogenative Aromatization and Oxidative Pathways

The pyrrolidine ring is a saturated heterocycle and can undergo oxidation. A significant oxidative pathway is dehydrogenation to form the corresponding aromatic pyrrole ring. This transformation, known as dehydrogenative aromatization, typically requires an oxidizing agent and results in the formation of two new double bonds within the ring.

The biocatalytic oxidation of proline to pyrrole, which is structurally related, proceeds via a flavin-dependent oxidase and involves hydride transfer steps. researchgate.net In a chemical context, this transformation can be achieved using various oxidizing agents such as:

Manganese dioxide (MnO₂)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Palladium on carbon (Pd/C) at high temperatures

The mechanism is believed to proceed through the initial formation of the cyclic imine, which is the same intermediate seen in the synthesis described in section 5.1. Further oxidation of this imine leads to the formation of a pyrrole derivative. This process involves the loss of a total of four hydrogen atoms from the pyrrolidine ring. Other oxidative pathways can lead to ring-opening or the formation of N-oxides, depending on the oxidant and reaction conditions used. For example, the pyrrolidine dithiocarbamate-Cu(2+) complex is known to induce cell death through pathways mediated by oxidative stress, indicating the susceptibility of pyrrolidine derivatives to redox processes. nih.gov

Derivatization and Functionalization Strategies

Modification at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for modification, readily undergoing reactions such as N-alkylation and N-acylation to introduce a wide range of substituents.

N-Alkylation: The nitrogen atom of the pyrrolidine can be alkylated using various alkylating agents. Standard procedures often involve the reaction of the pyrrolidine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The basic conditions facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity for substitution. Another approach is reductive amination, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). Palladium-catalyzed N-alkylation reactions have also been developed as an efficient method. researcher.life These methods allow for the introduction of diverse alkyl groups, from simple methyl groups to more complex cyclic or functionalized moieties. researchgate.netgoogle.com

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can alter the compound's electronic and steric properties. This is typically achieved by reacting 2-[(2,4-Difluorophenyl)methyl]pyrrolidine with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. These reactions are generally high-yielding and provide access to a wide array of N-acyl derivatives. rsc.org The resulting amides can serve as key intermediates for further transformations.

Interactive Table: Examples of Reagents for N-Alkylation and N-Acylation

Modification TypeReagent ClassSpecific ExamplesBase/Catalyst
N-Alkylation Alkyl HalidesMethyl iodide, Ethyl bromide, Benzyl chlorideK₂CO₃, NaH
Aldehydes/KetonesFormaldehyde, Acetone, CyclohexanoneNaBH(OAc)₃
(Reductive Amination)
N-Acylation Acyl ChloridesAcetyl chloride, Benzoyl chlorideTriethylamine, Pyridine
Acid AnhydridesAcetic anhydride, Succinic anhydrideDMAP (catalyst)

Functionalization of the Pyrrolidine Ring at Various Positions

Beyond the nitrogen atom, the carbon framework of the pyrrolidine ring can be functionalized to introduce additional substituents and stereocenters.

Methodologies for the stereoselective functionalization of the pyrrolidine ring often involve multi-step synthetic sequences. One common strategy is the use of 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with desired substituents already in place. nih.govresearchgate.net For pre-formed pyrrolidine rings, direct C-H activation can be a powerful tool, although it often requires specific directing groups to achieve regioselectivity. The development of novel catalysts and reagents continues to expand the possibilities for selective functionalization at the C3, C4, and C5 positions of the pyrrolidine core. A series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors, demonstrating functionalization at the C4 position. nih.gov

Introduction of Additional Substituents on the Difluorophenyl Ring

The 2,4-difluorophenyl ring offers sites for electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic properties and intermolecular interactions of the molecule.

Formation of Polycyclic or Spiro Systems Incorporating the Pyrrolidine Core

To create more rigid and conformationally constrained analogues, the this compound scaffold can be incorporated into polycyclic or spirocyclic systems.

Polycyclic Systems: Intramolecular cyclization reactions are a primary strategy for forming polycyclic systems. This can involve creating a new ring that fuses to the pyrrolidine ring. For example, if a suitable functional group is present on a substituent attached to the pyrrolidine nitrogen, an intramolecular cyclization could be induced to form a bicyclic system. Photochemical [2+2] cycloadditions have been utilized to create bridged bicyclic systems from pyrrolidine derivatives. researchgate.netnih.gov

Spiro Systems: The synthesis of spirocyclic systems involving a pyrrolidine ring often utilizes 1,3-dipolar cycloaddition reactions where an azomethine ylide is reacted with an appropriate dipolarophile. researchgate.netnih.gov For instance, a derivative of this compound could be designed to participate in such a reaction to form a spiro-pyrrolidine. Spiro compounds can also be formed through intramolecular alkylation or condensation reactions where a substituent on the pyrrolidine ring reacts with a functional group at the C2 position. The synthesis of spiro[pyrrolidine-2,3'-oxindole] derivatives has been achieved through this cycloaddition approach. researchgate.net

Interactive Table: Strategies for Polycyclic and Spiro System Formation

System TypeGeneral StrategyKey Reaction TypeExample Reaction
Polycyclic Intramolecular CyclizationFriedel-Crafts AlkylationReaction of an N-chloroacetyl derivative with a Lewis acid to form a fused lactam.
Photochemical CycloadditionIntramolecular [2+2] cycloaddition of an alkene-tethered pyrrolidine. researchgate.netnih.gov
Spirocyclic Intermolecular Cycloaddition1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene to form a spiro-pyrrolidine. researchgate.netnih.gov
Intramolecular Ring ClosureNucleophilic SubstitutionCyclization of a pyrrolidine with a tethered electrophile and nucleophile.

Role As a Synthetic Building Block and Chiral Ligand in Advanced Organic Synthesis

Application as a Chiral Amine Building Block

Chiral 2-substituted pyrrolidines are integral components of numerous biologically active molecules. chemrxiv.org The synthesis of these complex targets often relies on the availability of enantiomerically pure starting materials, or "chiral building blocks." The 2-arylmethylpyrrolidine motif is particularly significant in drug discovery. A prominent example is the closely related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, which serves as a crucial intermediate in the synthesis of Larotrectinib. acs.org Larotrectinib is a targeted cancer therapy known as a TRK inhibitor, highlighting the importance of this specific structural framework in the development of modern pharmaceuticals.

The fluorinated phenyl group in these building blocks can introduce beneficial properties to the final molecule, such as enhanced metabolic stability or improved binding affinity to biological targets through specific fluorine-protein interactions. Synthetic strategies to access these valuable building blocks often involve asymmetric methods, such as biocatalytic transaminase-triggered cyclizations of ω-chloroketones, which can produce 2-arylpyrrolidines with excellent enantiomeric excess (>99.5% ee). acs.orgrsc.org

Utility in the Construction of Complex Organic Molecules

The application of 2-(arylmethyl)pyrrolidine building blocks extends to the synthesis of complex alkaloids and other natural products. For instance, asymmetric palladium-catalyzed carboamination reactions have been developed to construct 2-(arylmethyl)pyrrolidines, which then serve as key precursors for the synthesis of phenanthroindolizidine alkaloids like (–)-tylophorine. nih.gov This demonstrates the power of this scaffold to enable concise and stereocontrolled routes to intricate molecular architectures.

Furthermore, the benzylpyrrolidine core is fundamental to the biosynthesis of natural products like anisomycin, an antibiotic that inhibits protein synthesis. researchgate.net The ability to synthetically access diverse analogs, such as 2-[(2,4-Difluorophenyl)methyl]pyrrolidine, provides chemists with the tools to create novel derivatives of these natural products, potentially leading to new therapeutic agents with improved properties. researchgate.net

Employment as a Ligand in Asymmetric Catalysis

Beyond its role as a structural component, the this compound framework is an exemplary scaffold for the design of chiral ligands and organocatalysts. In this context, the pyrrolidine (B122466) nitrogen and the bulky C2 substituent work in concert to create a highly organized and chiral environment around a reactive center.

The design of effective chiral ligands based on the pyrrolidine scaffold follows several key principles. The primary goal is to translate the stereochemical information of the ligand to the substrate with high fidelity. This is often achieved by:

Steric Control : The substituent at the C2 position, in this case, the (2,4-difluorophenyl)methyl group, acts as a steric shield. It blocks one face of the substrate when it coordinates to the catalytic center, forcing the incoming reagent to approach from the less hindered face, thereby dictating the stereochemical outcome. nih.gov

Electronic Tuning : The electronic properties of the ligand can be modified to influence the reactivity of the catalyst. The pyrrolidine nitrogen itself is a key coordinating atom. Additional donor atoms, such as phosphines, can be appended to the scaffold to create bidentate or polydentate ligands (e.g., P,N or PNNP ligands) that form stable and well-defined complexes with transition metals. nih.gov

Conformational Rigidity : Introducing rigidity into the ligand backbone, often through cyclic structures like the pyrrolidine ring, reduces the number of available conformations. This leads to a more predictable and well-defined transition state, which generally results in higher enantioselectivity.

Bifunctionality : Some ligands are designed to be "bifunctional," where one part of the ligand binds to the metal and another part interacts with the substrate through non-covalent interactions, such as hydrogen bonding, providing a secondary layer of organization and stereocontrol.

The formation of a complex between a chiral ligand and a metal center is the basis of many powerful asymmetric catalytic reactions. Ligands derived from 2-substituted pyrrolidines have proven effective in a range of metal-catalyzed transformations.

Asymmetric Hydrogenation: This is one of the most reliable methods for producing enantiopure compounds. Pyrrolidine-based ligands have been successfully used in:

Rhodium-Catalyzed Hydrogenation : Ferrocene-based ligands incorporating a chiral pyrrolidine unit have been synthesized and used in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and enantioselectivities up to >99.9% ee.

Iron-Catalyzed Transfer Hydrogenation : Chiral PNNP ligands built on a pyrrolidine backbone have been applied in the iron-catalyzed asymmetric transfer hydrogenation of various ketones, yielding chiral alcohols with enantioselectivities up to 97%. nih.gov

Heterogeneous Palladium-Catalyzed Hydrogenation : Pyrrolidine derivatives functionalized with a thiomethyl group can be tethered to the surface of palladium nanoparticles. These modified heterogeneous catalysts direct the asymmetric hydrogenation of α,β-unsaturated ketones with notable enantioselectivity.

Photocatalysis: The integration of chiral pyrrolidine-based catalysts into light-driven radical processes is a rapidly advancing frontier. nih.gov In these systems, a chiral amine can engage with a substrate to form a chiral enamine, which then undergoes a single-electron transfer with a photoredox catalyst. This generates a radical in a chiral environment, enabling asymmetric C-C bond formation. While this area is still developing, the fundamental principles of aminocatalysis make pyrrolidine derivatives like this compound promising candidates for controlling stereochemistry in photoredox reactions. nih.gov

In organocatalysis, the pyrrolidine scaffold itself, without a metal, acts as the catalyst. This field was revolutionized by the use of the simple amino acid proline. More sophisticated derivatives, particularly those with bulky C2 substituents, have since been developed to offer superior reactivity and selectivity. nih.gov

The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate upon reaction of the pyrrolidine's secondary amine with a carbonyl substrate (an aldehyde or ketone). The bulky 2-[(2,4-Difluorophenyl)methyl] group then effectively shields one face of the reactive intermediate, directing the subsequent attack of the electrophile or nucleophile. nih.gov This strategy has been successfully applied to a variety of important chemical transformations.

Below is a table summarizing the application of C2-substituted pyrrolidine-based organocatalysts in asymmetric reactions:

Catalyst TypeReactionSubstratesYieldStereoselectivity (ee)
C2-Symmetric Pyrrolidine-SquaramideMichael AdditionCyclohexanone and β-nitrostyrenesHighGood to Excellent
2-(Diarylprolinol) Silyl EtherAldol (B89426) ReactionAldehydes and ketonesN/AHigh
2-(Trifluoromethylsulfonamidoalkyl)pyrrolidineMichael AdditionAldehydes and β-nitroalkenesN/AHigh
2-(Bulky-dioxolanyl)pyrrolidineMichael AdditionAldehydes and nitroolefinsGoodUp to 86% ee

This table presents data for representative C2-substituted pyrrolidine organocatalysts to illustrate the principle. Data sourced from references nih.gov.

The continued development of novel pyrrolidine-based catalysts and ligands, including those with specific fluorination patterns like this compound, is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for medicine and materials science.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of novel and more sustainable synthetic routes for 2-[(2,4-Difluorophenyl)methyl]pyrrolidine is a logical direction for future research. Current synthetic methods may rely on traditional chemical processes that could be improved in terms of efficiency, safety, and environmental impact. Future research could focus on:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to higher enantioselectivity and milder reaction conditions, reducing the need for harsh reagents and solvents.

Green Chemistry Principles: The application of green chemistry principles, such as atom economy and the use of renewable feedstocks, could significantly reduce the environmental footprint of the synthesis.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions could offer new pathways for the formation of the pyrrolidine (B122466) ring or the installation of the difluorophenylmethyl group, often under milder conditions than traditional thermal methods.

Exploration of New Catalytic Applications and Ligand Design

The pyrrolidine scaffold is a common feature in many successful organocatalysts and ligands for asymmetric catalysis. Future research could investigate the potential of this compound as a building block for new catalytic systems.

Asymmetric Organocatalysis: Derivatives of this compound could be synthesized and screened for their effectiveness in promoting various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The electronic properties of the 2,4-difluorophenyl group could influence the catalyst's reactivity and selectivity.

Transition Metal Catalysis: The nitrogen atom of the pyrrolidine ring could serve as a coordination site for transition metals. The design of chiral ligands based on this scaffold could lead to new catalysts for a range of important reactions, including hydrogenations, cross-coupling reactions, and C-H functionalization.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms represents a significant area for future development. This approach offers several potential advantages over traditional batch processing:

Improved Safety and Scalability: Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, which can lead to safer and more scalable processes.

Increased Efficiency and Purity: The continuous nature of flow synthesis can lead to higher yields and purities, often with reduced reaction times and simplified workup procedures.

On-Demand Production: Automated flow systems can enable the on-demand synthesis of the compound, which could be particularly valuable in a research or manufacturing setting.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Advanced computational modeling techniques could be a powerful tool for accelerating the development and understanding of this compound and its derivatives.

Predictive Ligand Design: Computational methods, such as density functional theory (DFT), can be used to predict the properties of new ligands based on this scaffold, allowing for the rational design of catalysts with improved performance.

Mechanistic Studies: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, helping to explain observed reactivity and selectivity and guiding the optimization of reaction conditions.

Virtual Screening: In the context of developing new catalysts, computational screening of virtual libraries of derivatives could rapidly identify promising candidates for experimental investigation.

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